molecular formula C23H25N5 B2981058 [1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine CAS No. 955306-45-3

[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine

Katalognummer: B2981058
CAS-Nummer: 955306-45-3
Molekulargewicht: 371.488
InChI-Schlüssel: PGDPAKFSEFVCEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a 3,5-dimethylphenyl substituent at the pyrazole nitrogen (position 1) and a (methylethyl)benzylamine group at position 4 of the pyrimidine ring.

Eigenschaften

IUPAC Name

N-benzyl-1-(3,5-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-17(3)10-18(4)12-20/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPAKFSEFVCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the pyrazolo[4,5-e]pyrimidine core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolo-pyrimidine derivatives:

Compound Name Structural Features Synthesis Method Reported Bioactivity References
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine Pyrazolo[4,5-e]pyrimidine core; 3,5-dimethylphenyl (N1), (methylethyl)benzylamine (C4) Not explicitly described (inferred: pyridine-mediated condensation or amination) Unknown (structural analogs suggest antifungal or antitumor potential)
3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (8a–e) Pyrazolo[3,4-d]pyrimidin-4-one core; phenyl (N1), substituted aryl (C5) Reflux of pyrazolo-oxazinone with aromatic amines in pyridine for 6 hours Anticancer (tested against leukemia cell lines)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4) Pyrazolo[3,4-d]pyrimidine core; 3,5-dimethylpyrazole (C4), phenyl (N1) Multi-step synthesis via amination and coupling Antiproliferative (tested against breast cancer cells)
1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines Pyrazolo[4,5-e]pyrimidine core; 4-chlorobenzoyl (N1), thio group (C6) Condensation of pyrazolo precursors with substituted amines Antifungal (active against Aspergillus niger and A. flavus)

Structural and Functional Insights

Core Heterocycle Variations :

  • The target compound’s pyrazolo[4,5-e]pyrimidine core differs from pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 8a–e in ) in ring fusion position and oxidation state. The latter’s ketone group at C4 may reduce bioavailability compared to the target’s benzylamine substituent .
  • Thio-substituted pyrazolo[4,5-e]pyrimidines () exhibit enhanced antifungal activity, suggesting that electron-withdrawing groups (e.g., thio, chloro) at C6 improve membrane penetration .

However, ’s compound replaces the benzylamine with a 3,5-dimethylpyrazole-linked carbonyl, which may reduce amine-mediated receptor interactions . The (methylethyl)benzylamine group in the target compound introduces a branched alkyl chain, which could modulate pharmacokinetics (e.g., metabolic stability) compared to simpler aryl amines .

Synthetic Pathways :

  • Pyridine-mediated reflux () is a common method for pyrazolo-pyrimidine synthesis, but the target compound’s benzylamine group likely requires additional steps, such as nucleophilic substitution or reductive amination .

Research Findings and Implications

  • Antifungal Activity : Thio-substituted analogs () show MIC values of 12.5–25 µg/mL against Aspergillus spp., suggesting that the target compound’s unsubstituted C6 position may limit similar efficacy without structural optimization .
  • Anticancer Potential: Pyrazolo[3,4-d]pyrimidin-4-ones () inhibit leukemia cell growth (IC₅₀: 8–15 µM), but their ketone group may limit cellular uptake compared to the target’s amine group .
  • Pharmacological Screening : ’s compound demonstrates antiproliferative activity (IC₅₀: 10 µM against MCF-7 cells), highlighting the importance of aryl substituents in modulating bioactivity .

Biologische Aktivität

The compound 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a member of the pyrazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and related structure-activity relationships (SAR).

  • Molecular Formula : C23H25N5
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 946356-78-1

Recent studies have indicated that compounds similar to 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine exhibit significant effects on cellular pathways related to cancer proliferation and survival. Specifically:

  • mTORC1 Inhibition : Compounds in this class have been shown to reduce mTORC1 activity, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy and has implications for cancer cell survival under nutrient-deprived conditions .
  • Autophagic Flux Disruption : These compounds interfere with autophagic flux, which is essential for cellular homeostasis and survival during stress. Accumulation of autophagic markers like LC3-II suggests that these compounds can modulate autophagy pathways effectively .

Anticancer Efficacy

Several studies have evaluated the anticancer properties of pyrazolo-pyrimidine derivatives:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that these compounds exhibit submicromolar antiproliferative activity. For instance, treatment with specific derivatives led to significant reductions in cell viability in breast cancer models (MCF-7 and MDA-MB-231) .
  • Mechanistic Insights : The ability to disrupt mTORC1 reactivation following nutrient replenishment suggests a novel mechanism by which these compounds can selectively target cancer cells under metabolic stress conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituents on the pyrazolo-pyrimidine core influence both potency and selectivity against various cancer types. For example, modifications to the phenyl ring significantly affect mTORC1 inhibition and autophagy modulation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeSubmicromolar activity in MCF-7 and MDA-MB-231 ,
mTORC1 InhibitionReduced phosphorylation of mTORC1 substrates
Autophagy ModulationIncreased LC3-II accumulation
SelectivityEffective under nutrient stress conditions

Case Study 1: Breast Cancer Models

In a study focused on breast cancer cell lines, derivatives of pyrazolo-pyrimidines demonstrated significant antiproliferative effects. The compounds were shown to induce apoptosis while also increasing autophagy markers under specific nutrient conditions. This dual action highlights their potential as therapeutic agents in oncology.

Case Study 2: Autophagy Modulation

Research has indicated that certain derivatives can selectively disrupt autophagic processes in cancer cells while sparing normal cells. This selectivity is critical for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.